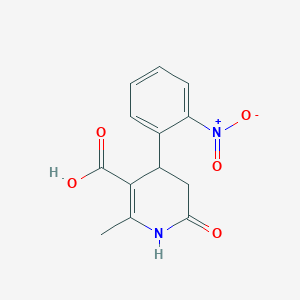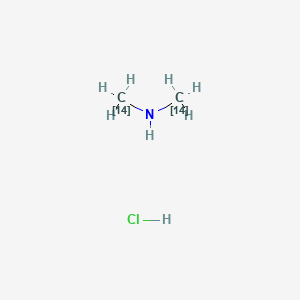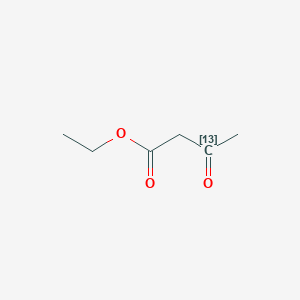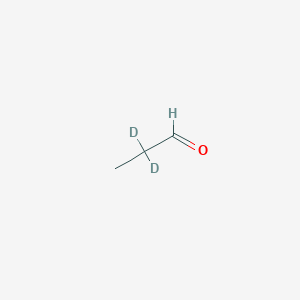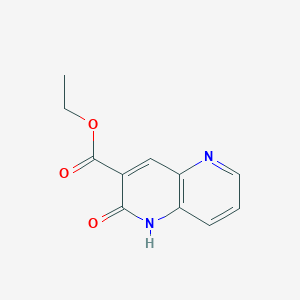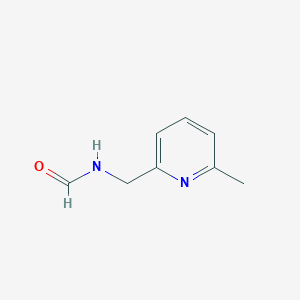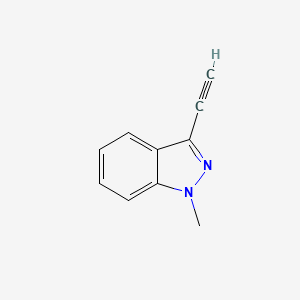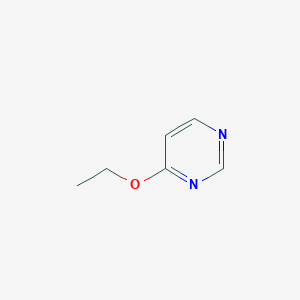![molecular formula C7H5ClN2O2S B1625759 2-(2-chloroimidazo[2,1-b]thiazol-6-yl)acetic acid CAS No. 61984-80-3](/img/structure/B1625759.png)
2-(2-chloroimidazo[2,1-b]thiazol-6-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chloroimidazo[2,1-b]thiazol-6-yl)acetic acid is a chemical compound with the molecular formula C7H6O2N2Cl2S1 It is a derivative of imidazo[2,1-b][1,3]thiazole, a fused heterocyclic compound known for its wide range of biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloroimidazo[2,1-b]thiazol-6-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with chloroacetic acid in the presence of a suitable base, followed by cyclization to form the imidazo[2,1-b][1,3]thiazole ring system. The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
2-(2-chloroimidazo[2,1-b]thiazol-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or thiols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and solvents like ethanol or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
科学研究应用
2-(2-chloroimidazo[2,1-b]thiazol-6-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for studying biochemical pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(2-chloroimidazo[2,1-b]thiazol-6-yl)acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Imidazo[2,1-b][1,3]thiazole derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Levamisole: A well-known imidazothiazole derivative used as an immunomodulator and anthelmintic agent.
2-(Imidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethan-1-amine hydrochloride:
Uniqueness
2-(2-chloroimidazo[2,1-b]thiazol-6-yl)acetic acid is unique due to its specific chloro and acetic acid substituents, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as an anticancer agent make it a valuable compound for research and development.
属性
CAS 编号 |
61984-80-3 |
|---|---|
分子式 |
C7H5ClN2O2S |
分子量 |
216.65 g/mol |
IUPAC 名称 |
2-(2-chloroimidazo[2,1-b][1,3]thiazol-6-yl)acetic acid |
InChI |
InChI=1S/C7H5ClN2O2S/c8-5-3-10-2-4(1-6(11)12)9-7(10)13-5/h2-3H,1H2,(H,11,12) |
InChI 键 |
SRNJGYWMFKXAGT-UHFFFAOYSA-N |
SMILES |
C1=C(N=C2N1C=C(S2)Cl)CC(=O)O |
规范 SMILES |
C1=C(N=C2N1C=C(S2)Cl)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


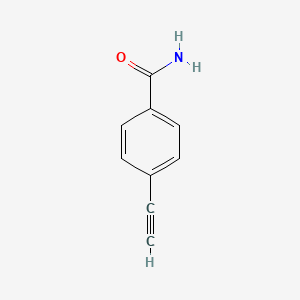
![1-Amino-3-[4-(benzyloxy)phenoxy]-2-propanol](/img/structure/B1625677.png)



